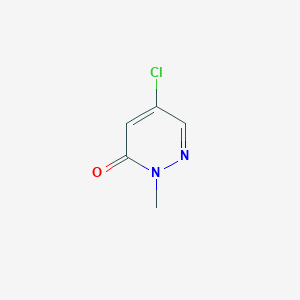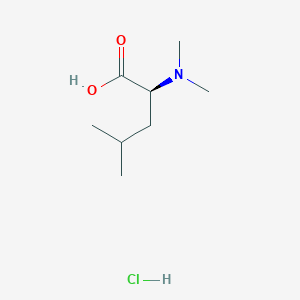
(S)-2-Amino-3-(((benzyloxy)carbonyl)amino)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(((benzyloxy)carbonyl)amino)propanoic acid hydrochloride: is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its role as a building block in peptide synthesis and as a reagent in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from L-alanine
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pH, and reaction time to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
(S)-2-Amino-3-(((benzyloxy)carbonyl)amino)propanoic acid hydrochloride: undergoes various types of chemical reactions:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free amino acid.
Substitution: The hydrochloride salt can undergo substitution reactions with various nucleophiles.
Peptide Bond Formation: It is commonly used in peptide synthesis to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or sodium hypochlorite.
Reduction: Using reducing agents like hydrogen gas or lithium aluminum hydride.
Substitution: Using nucleophiles such as alkyl halides in the presence of a base.
Peptide Bond Formation: Using coupling reagents like carbodiimides (e.g., DCC, EDC).
Major Products Formed:
Amine oxides from oxidation reactions.
Free amino acids from reduction reactions.
Substituted derivatives from substitution reactions.
Peptides from peptide bond formation reactions.
Scientific Research Applications
(S)-2-Amino-3-(((benzyloxy)carbonyl)amino)propanoic acid hydrochloride: has diverse applications in scientific research:
Peptide Synthesis: It serves as a protected amino acid in the synthesis of peptides, which are crucial in studying protein structure and function.
Chemical Biology: The compound is used in chemical biology to study enzyme mechanisms and protein interactions.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the design of peptide-based drugs.
Industrial Applications: The compound is used in the production of biologically active molecules and in the manufacturing of various chemical products.
Mechanism of Action
The mechanism by which (S)-2-Amino-3-(((benzyloxy)carbonyl)amino)propanoic acid hydrochloride exerts its effects involves its role as a building block in peptide synthesis. The protected amino group allows for selective reactions, ensuring the formation of specific peptide bonds. The molecular targets and pathways involved are typically related to the biological processes that peptides and proteins regulate.
Comparison with Similar Compounds
(S)-2-Amino-3-(((benzyloxy)carbonyl)amino)propanoic acid hydrochloride: is compared with other similar compounds, such as:
L-Alanine: A simpler amino acid without the benzyloxycarbonyl protection.
N-Protected Amino Acids: Other amino acids with different protecting groups (e.g., Fmoc, Boc).
Peptide Synthesis Reagents: Other reagents used in peptide synthesis, such as carbodiimides and coupling agents.
Uniqueness: The presence of the benzyloxycarbonyl group makes this compound unique, as it provides stability and selectivity in peptide synthesis reactions.
Properties
IUPAC Name |
(2S)-2-amino-3-(phenylmethoxycarbonylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4.ClH/c12-9(10(14)15)6-13-11(16)17-7-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15);1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFXBSAAYFMJIY-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]-2-propanol](/img/structure/B8177243.png)







![4-[(Tetrahydro-2H-pyran-4-yl)oxy]benzylamine HCl](/img/structure/B8177322.png)





